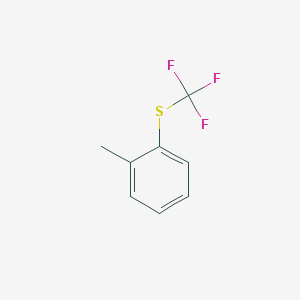

2-(Trifluoromethylthio)toluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Trifluoromethylthio)toluene is a chemical compound that is part of a broader class of trifluoromethylthio compounds. These compounds are characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a toluene ring. The trifluoromethylthio group is known for its electron-withdrawing properties and its ability to influence the reactivity and stability of the compounds it is part of.

Synthesis Analysis

The synthesis of compounds related to 2-(Trifluoromethylthio)toluene involves various methods. For instance, a method to prepare 2-(2,2,2-trifluoroethylidene)-1,3-dithiane monoxide, which is a useful synthetic intermediate for the synthesis of alpha-trifluoromethyl ketones, has been developed . Another synthesis approach involves the reaction of dithiophosphonates with (R)-1-[3,5-Bis(trifloromethyl)phenyl]ethanol in toluene, leading to the formation of a compound with a dithiophosphonate bridge .

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethylthio group can be complex. For example, the gas-phase structure of 1-trifluoromethylthio-1,2,2-trifluoroethene was determined using gas electron diffraction and ab initio calculations, revealing that the S—CF3 bond is nearly perpendicular to the ethene plane . This orientation is significant as it suggests that the sulfur lone pair is perpendicular to the ethene π orbitals, which can have implications for the compound's reactivity.

Chemical Reactions Analysis

The reactivity of compounds similar to 2-(Trifluoromethylthio)toluene under various conditions has been studied. For example, the β-elimination of arenethiol from trans-2,3-bis(arylthio)-4-nitro-2,3-dihydrothiophenes in toluene has been examined, showing regiospecific syn-elimination to give 2-(arylthio)-4-nitrothiophenes . This study provides insights into the substituent effects on the mechanism of β-elimination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylthio compounds are influenced by the trifluoromethylthio group. For instance, diiron toluene-3,4-dithiolate complexes with tris(3-fluorophenyl)phosphine or tris(4-trifluoromethylphenyl)phosphine have been synthesized and characterized, revealing their ability to catalyze the reduction of protons to molecular H2 in the presence of a weak acid . Additionally, toluene-3,4-dithiolatoarsenic(III)-O,O'-ditolyl/alkylene dithiophosphate compounds have been synthesized and characterized, showing distorted trigonal-bipyramidal geometry .

Applications De Recherche Scientifique

-

Adsorption of Toluene by Ionic Liquid-Modified AC in High-Humidity Exhaust Gas

- Application : This study explores the potential application of ionic liquids as hydrophobic modifiers for the adsorption of toluene under a high-humidity environment .

- Method : Hydrophobic activated carbons were prepared using 1-butyl-3-methylimidazolium hexafluorophosphate (BMIMPF 6) to adsorb toluene . The adsorption performance and mechanism of the resulting ionic liquid-modified activated carbon for toluene were evaluated .

- Results : The toluene adsorption capacity of BMIMPF 6 -AC-H was 1.53 times higher than that of original activated carbon, while the adsorption capacity for water vapor was only 37.30% of it at 27 °C and 77% RH .

-

Catalytic Oxidation of Toluene

- Application : Catalytic oxidation is an effective technology for toluene degradation as it oxidizes it to CO2 and does not deliver other pollutants to the environment .

- Method : Various factors that influence the catalytic activities, such as morphology and structure, preparation methods, specific surface area, relative humidity, and coke formation, are discussed .

- Results : This paper highlights the recent progressive advancement of the catalysts for toluene oxidation .

-

Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

- Application : Trifluoromethyl sulfonyl chloride (CF 3 SO 2 Cl 1b) has been known as a useful source for the CF 3 radical .

- Method : Direct C–H trifluoromethylation of enamides 7 with CF 3 SO 2 Cl 1b by photoredox catalysis .

- Results : This is an intriguing reaction from the aspect of functionalization of enamides .

-

Trifluorotoluene as a Synthetic Intermediate

- Application : Trifluorotoluene is used as a synthetic intermediate in the production of pesticides and pharmaceuticals . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .

- Method : Trifluorotoluene is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .

- Results : The resulting 3-aminobenzotrifluoride is then converted to the herbicide fluometuron .

-

Trifluorotoluene as a Low Toxicity Alternative to Dichloromethane

- Application : Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is used as a solvent in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .

- Method : Trifluorotoluene is used as a solvent in various organic reactions .

- Results : Trifluorotoluene has been found to be a useful alternative to dichloromethane, especially when conditions require higher boiling solvents .

Orientations Futures

The trifluoromethyl group, which is present in “2-(Trifluoromethylthio)toluene”, is gaining importance in various fields such as pharmaceuticals, agrochemicals, and materials . This suggests that research and development involving “2-(Trifluoromethylthio)toluene” and similar compounds will continue to be a significant area of focus in the future .

Propriétés

IUPAC Name |

1-methyl-2-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBUJQKSMQKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541065 |

Source

|

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethylthio)toluene | |

CAS RN |

1736-75-0 |

Source

|

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)